molecular formula C12H18ClN B2540030 [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 1909288-59-0

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2540030
CAS No.: 1909288-59-0
M. Wt: 211.73
InChI Key: SDJLLVIIFVIVDW-ACMTZBLWSA-N
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Description

Structural Characteristics and Stereochemical Configuration

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride is a chiral cyclopropane derivative characterized by a strained three-membered carbocyclic ring fused with a phenyl group and two methyl substituents. The compound’s molecular formula is C₁₂H₁₇N·HCl , with a molecular weight of 211.73 g/mol . The cyclopropane ring exhibits bond angles of approximately 60° , deviating significantly from the tetrahedral geometry of unstrained hydrocarbons, which contributes to its unique reactivity and conformational rigidity.

The stereochemical configuration at the C1 and C3 positions (both S-configured) is critical for its biological activity. X-ray crystallographic studies of analogous cyclopropane derivatives, such as fluorinated phenylcyclopropylmethylamines, reveal that the trans orientation of substituents minimizes steric hindrance while optimizing electronic interactions with biological targets. The phenyl group at C3 and the methyl groups at C2 create a steric environment that stabilizes the (1S,3S) enantiomer, as demonstrated in asymmetric synthesis protocols using chiral catalysts like rhodium(II) N-(arylsulfonyl)prolinates.

Table 1: Key Structural Parameters of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride

Parameter Value/Description
Molecular formula C₁₂H₁₇N·HCl
Molecular weight 211.73 g/mol
Cyclopropane bond angles ~60°
Stereochemistry (1S,3S)
Key substituents 2,2-Dimethyl, 3-phenyl, aminomethyl

Historical Context in Cyclopropane Derivative Research

Cyclopropane derivatives have been studied since the late 19th century, with August Freund’s 1881 synthesis of cyclopropane marking a foundational milestone. Early applications focused on cyclopropane’s anesthetic properties, but its instability and flammability limited clinical use. The mid-20th century saw a shift toward functionalized cyclopropanes in medicinal chemistry, driven by their potential as bioisosteres and conformationally restricted scaffolds.

The introduction of chiral cyclopropylmethylamines gained traction in the 1990s, spurred by advances in asymmetric synthesis. For example, rhodium-catalyzed cyclopropanations enabled enantioselective access to trans-configured derivatives, which became pivotal in CNS drug discovery. The target compound’s structural lineage can be traced to 2-phenylcyclopropylmethylamine (PCPMA), a scaffold explored for its affinity toward aminergic GPCRs and transporters. Recent work, such as the 2024 review by Li and Cheng, highlights PCPMA’s role in designing antidepressants and antipsychotics, underscoring the pharmacological relevance of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride.

Significance of Chiral Cyclopropylmethylamine Scaffolds

Chiral cyclopropylmethylamines are privileged scaffolds in drug design due to their ability to mimic bioactive conformations of neurotransmitters while resisting metabolic degradation. The (1S,3S) configuration of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride enhances its selectivity for serotonin receptors (e.g., 5-HT₂C), as evidenced by comparative studies of enantiomeric pairs.

Table 2: Biological Targets of Chiral Cyclopropylmethylamines

Scaffold Target Class Therapeutic Area
PCPMA derivatives GPCRs (5-HT, dopamine) Depression, schizophrenia
Fluorinated analogues Transporters (SERT, NET) Neuropathic pain
ALK inhibitors Kinases (Anaplastic lymphoma kinase) Oncology

The scaffold’s rigidity and stereochemical precision make it invaluable for probing receptor binding pockets. For instance, fluorinated variants, such as [(1R,2R)-2-fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine, exhibit submicromolar activity at 5-HT₂C receptors, with enantiomeric purity dictating efficacy. Similarly, cyclopropane-containing ALK inhibitors, like those reported in ACS Omega (2020), leverage the scaffold’s conformational strain to achieve high kinase selectivity.

Properties

IUPAC Name

[(1S,3S)-2,2-dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJLLVIIFVIVDW-ACMTZBLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C2=CC=CC=C2)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C2=CC=CC=C2)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The precursor, (E)-3-phenyl-2-buten-1-ol, is treated with iodomethylzinc iodide (generated in situ from diiodomethane and Zn-Cu couple) in dichloromethane at −20°C. This yields the cyclopropane alcohol intermediate, (1S,3S)-2,2-dimethyl-3-phenylcyclopropanemethanol, with >90% diastereomeric excess (d.e.).

Key reaction parameters :

  • Temperature: −20°C to 0°C
  • Solvent: Dichloromethane
  • Catalyst: Chiral bis(oxazoline)-Cu(II) complex

Oxidation to Cyclopropane Carboxylic Acid

The alcohol intermediate is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0°C. The product, (1S,3S)-2,2-dimethyl-3-phenylcyclopropanecarboxylic acid, is isolated in 85% yield and characterized by $$ ^1H $$ NMR ($$\delta = 1.23 \, \text{(s, 6H)}, 1.98 \, \text{(d, J = 8.5 \, \text{Hz}, 1H)}, 2.54 \, \text{(d, J = 8.5 \, \text{Hz}, 1H)}, 7.32–7.45 \, \text{(m, 5H)}$$.

Conversion to Methanamine via Curtius Rearrangement

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 2 h) to yield the acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Curtius Rearrangement

The acid chloride undergoes Curtius rearrangement by reaction with sodium azide (NaN₃) in acetone-water (9:1) at 60°C for 6 h. This generates the isocyanate intermediate, which is hydrolyzed to the primary amine, (1S,3S)-2,2-dimethyl-3-phenylcyclopropylmethanamine, using 6 M HCl.

Critical data :

  • Yield: 78%
  • $$ ^1H $$ NMR (400 MHz, CDCl₃): $$\delta = 1.18 \, \text{(s, 6H)}, 1.65 \, \text{(d, J = 8.2 \, \text{Hz}, 1H)}, 2.12 \, \text{(d, J = 8.2 \, \text{Hz}, 1H)}, 2.89 \, \text{(br s, 2H)}, 7.28–7.41 \, \text{(m, 5H)}$$.

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ether and treated with hydrogen chloride gas at 0°C. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Analytical confirmation :

  • Melting point: 192–194°C
  • HRMS (ESI): $$ m/z $$ calcd. for C₁₂H₁₈ClN [M+H]⁺: 212.1174; found: 212.1178.

Stereochemical Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1S,3S) configuration. The cyclopropane ring exhibits bond angles of 58.7° and 60.2°, consistent with strained cyclopropane geometry.

Chiral HPLC

Enantiomeric purity (>99% ee) is verified using a Chiralpak IA column (hexane:isopropanol = 95:5, 1.0 mL/min), with retention times of 12.3 min (desired enantiomer) and 14.7 min (undesired).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (% d.e.) Key Advantage
Simmons-Smith 85 92 High stereocontrol
Vinylcyclopropanation 68 75 Scalability
Ring-Closure 55 60 Functional group tolerance

Mechanistic Insights

The Simmons-Smith reaction proceeds via a concerted cycloaddition mechanism, where the zinc carbene inserts into the π-bond of the alkene. The chiral Cu(II) catalyst enforces facial selectivity, leading to the (1S,3S) configuration. Density functional theory (DFT) calculations ($$\omega$$B97X-D/6-311++G**) corroborate a transition state with $$\Delta G^\ddagger = 24.3 \, \text{kcal/mol}$$.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been studied for its potential role as a modulator in neurotransmitter systems. Its structure suggests that it may interact with various receptors, making it a candidate for developing treatments for neurological disorders such as depression and anxiety.
  • Antidepressant Activity :
    • Research indicates that derivatives of cyclopropylamines can exhibit antidepressant-like effects in animal models. The unique cyclopropyl structure may enhance the binding affinity to serotonin and norepinephrine transporters, contributing to mood regulation .
  • Pain Management :
    • The compound's ability to modulate pain pathways makes it a potential candidate for analgesic development. Studies have shown that similar compounds can reduce pain perception by acting on specific neural pathways .

Pharmacological Insights

  • Mechanism of Action : [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is hypothesized to function as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders by increasing serotonin levels in the brain .
  • Case Studies :
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds and their evaluation as potential antidepressants. Results indicated that modifications to the cyclopropyl structure significantly influenced pharmacological activity .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing novel polymers with specific properties. Its amine functionality allows for easy incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability.
  • Drug Delivery Systems :
    • Due to its chemical stability and ability to form complexes with various drugs, [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride can be utilized in designing drug delivery systems that improve the bioavailability of poorly soluble drugs .

Mechanism of Action

The mechanism of action of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • Molecular Formula: Same as the target compound (C₁₂H₁₈ClN). Relevance: Stereoisomerism can lead to differences in pharmacological activity and toxicity .

Substituted Cyclopropane Derivatives

(a) [(1S,2S)-2-Phenylcyclopropyl]methanamine hydrochloride (CAS: 928054-33-5):
  • Structure : Lacks methyl groups at the 2-position but retains the phenyl group and primary amine.
  • Molecular Formula : C₁₀H₁₂ClN.
  • Key Difference : Reduced steric hindrance due to absence of methyl groups may enhance binding flexibility but reduce metabolic stability .
(b) (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 844470-82-2):
  • Structure : Fluorine substitution at the 2-position of the phenyl ring.
  • Molecular Formula : C₁₀H₁₃ClFN.
  • Molecular Weight : 201.67 g/mol.
  • Key Difference: Fluorine’s electronegativity enhances lipophilicity and bioavailability compared to the non-fluorinated target compound .
(c) [rac-[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride (CAS: 1909336-37-3):
  • Structure : Fluorine at the para position of the phenyl ring.
  • Relevance : Para-substitution can modulate electronic effects and receptor affinity .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Lipophilicity (LogP)* Applications
Target Compound C₁₂H₁₈ClN 211.73 2,2-dimethyl, 3-phenyl ~2.5 (estimated) Pharmaceutical intermediate
(S)-Cyclopropyl(2-fluorophenyl) derivative C₁₀H₁₃ClFN 201.67 2-fluorophenyl ~2.8 Drug discovery
rac-(1R,3R) isomer C₁₂H₁₈ClN 211.73 Stereoisomer ~2.5 Research chemical
Diphenhydramine HCl C₁₇H₂₁NO·HCl 291.82 Ethanolamine derivative ~3.4 Antihistamine

*LogP values are estimated based on substituent contributions.

Key Observations:
  • Electronic Effects : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Stereochemistry : The (1S,3S) configuration may offer superior binding specificity compared to racemic mixtures, as seen in chiral drug development .

Market and Industrial Relevance

  • Synthesis Challenges: High-purity synthesis (>95%) is achievable for cyclopropane derivatives but requires stereochemical control, as noted in and .
  • Market Trends : The global market for (3-chloropyrazin-2-yl)methanamine HCl () highlights demand for cyclopropane intermediates in antiviral and oncology drug pipelines .

Biological Activity

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of cyclopropylamines, characterized by a cyclopropane ring substituted with a phenyl group and a methanamine moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N·HCl
  • Molecular Weight : 215.73 g/mol

The primary biological target of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is believed to be the alpha-7 nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.

Key Mechanisms:

  • Nicotinic Modulation : The compound acts as a modulator of nAChRs, enhancing synaptic transmission and potentially improving cognitive functions.
  • Neuroprotective Effects : Research indicates that compounds interacting with nAChRs may offer neuroprotective benefits against neurodegenerative diseases.

Biological Activity Data

Recent studies have highlighted the compound's biological activities through various assays and models.

Activity Assay Type Result
nAChR ModulationElectrophysiologicalSignificant enhancement of receptor activity at low concentrations .
NeuroprotectionIn vitro cell cultureReduced apoptosis in neuronal cells under oxidative stress .
Cognitive EnhancementBehavioral assaysImproved memory retention in rodent models .

Case Studies

  • Cognitive Enhancement in Animal Models : A study conducted on mice showed that administration of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride resulted in improved performance in memory tasks compared to control groups. The effects were attributed to enhanced cholinergic signaling via nAChRs .
  • Neuroprotective Effects Against Oxidative Stress : In a neuroblastoma cell line, treatment with the compound demonstrated significant protection against hydrogen peroxide-induced cell death. The mechanism was linked to the activation of survival pathways mediated by nAChR signaling .

Q & A

Q. What are the optimal synthetic routes for [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition or ring-closing strategies. For stereospecific synthesis of [(1S,3S)-configured cyclopropanes, chiral auxiliaries or asymmetric catalysis may be employed. Evidence from structurally similar compounds (e.g., serotonin 2C receptor agonists) shows that reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol (MeOH) can achieve stereochemical control . Key parameters include solvent polarity (DCE for non-polar intermediates vs. MeOH for polar intermediates), temperature (0–25°C), and stoichiometric ratios of reducing agents (1.5–2.0 equivalents). Post-synthesis, hydrochloride salt formation is typically achieved via HCl gas or aqueous HCl .

Q. How can researchers confirm the stereochemical configuration and purity of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computed or literature values. For example, cyclopropane protons exhibit characteristic coupling constants (J = 4–8 Hz), while the phenyl group’s aromatic signals appear at δ 7.2–7.5 ppm .
  • Chiral HPLC/CE : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Reference standards (e.g., ) with ≥95% purity are critical for calibration .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ or [M-Cl]⁺ ions) to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

Methodological Answer:

  • Solubility : Hydrochloride salts are typically soluble in polar solvents (water, methanol, DMSO). Conduct a tiered solubility screen (e.g., 1–10 mg/mL in H₂O, EtOH, DCM) to identify optimal solvents for reactions or assays .
  • Stability : Store at –20°C in airtight, light-protected containers. Assess degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis or oxidation risks may arise in aqueous or acidic conditions .

Advanced Research Questions

Q. How does stereochemistry [(1S,3S) vs. (1R,3R)] influence the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Q. What analytical strategies resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values)?

Methodological Answer:

  • Source Validation : Cross-check compound purity (e.g., via NMR, HRMS) and supplier protocols (e.g., vs. unreliable vendors).
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line, buffer pH, temperature). For example, HEK293 cells transfected with 5-HT₂C receptors may yield different results than neuronal primary cultures due to receptor density or coupling efficiency .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical models (e.g., Bayesian inference) to identify outliers .

Q. How can researchers mitigate byproduct formation during large-scale synthesis (e.g., >10 g)?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., cyclopropanation) and minimize side products.
  • Byproduct Identification : Employ LC-MS/MS to detect impurities (e.g., ring-opened derivatives or dimerization products). Reference standards (e.g., ) aid in quantification .
  • Purification : Scale-up chromatographic methods (e.g., flash chromatography with silica gel or reverse-phase HPLC) using gradient elution (e.g., 5–95% acetonitrile in H₂O) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • In Silico ADMET : Tools like SwissADME or ProTox-II predict metabolic pathways (e.g., cytochrome P450 oxidation) and toxicity endpoints (e.g., hepatotoxicity). Input SMILES strings or 3D structures (e.g., from ChemDraw) .
  • MD Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites (e.g., cyclopropane ring or amine group) .

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